1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a carboxamide group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxy methanol. This intermediate is then reacted with 2-methylphenylhydrazine to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with a carboxylic acid derivative to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-Chloro-3-methylphenol: A simpler compound with similar chlorinated phenoxy group.
2-Methylphenylhydrazine: An intermediate used in the synthesis of the target compound.
Pyrazole derivatives: Compounds with similar pyrazole ring structure. The uniqueness of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-17(13)21-19(24)18-9-10-23(22-18)12-25-15-7-8-16(20)14(2)11-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
GEXPBRHPPULCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.